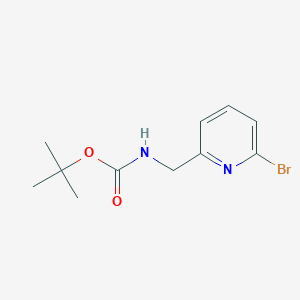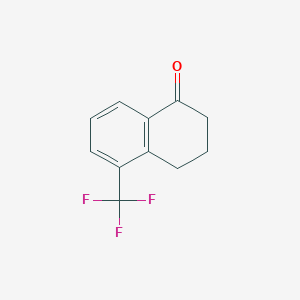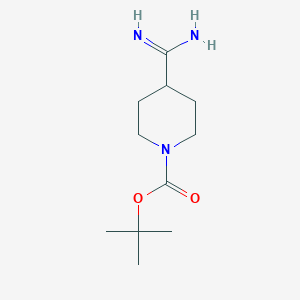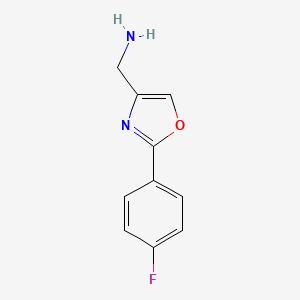
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
Übersicht
Beschreibung
The compound tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate is a chemical entity that has been the subject of various studies due to its relevance in synthetic chemistry and potential applications in medicinal chemistry. The compound is characterized by the presence of a tert-butyl carbamate group attached to a 6-bromopyridin-2-ylmethyl moiety. This structure is of interest due to its potential as an intermediate in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the use of tert-butyl carbamate as a protecting group for amines. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized through a multi-step process including acylation, nucleophilic substitution, and reduction, with a total yield of 81% . Similarly, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using various spectroscopic techniques . These studies demonstrate the versatility of tert-butyl carbamate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been extensively studied using various computational methods. Density Functional Theory (DFT) analyses have been employed to optimize geometric parameters and to compare with experimental data obtained from X-ray diffraction studies . Vibrational frequency analyses have also been conducted to assign and understand the molecular vibrations of these compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to yield functionalized carbamates, which upon hydrolysis can afford amines and amino alcohols . The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied in the context of mass spectrometry, revealing insights into their behavior in the gas phase and in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in some derivatives, can affect their stability and reactivity . The computational studies provide valuable information on the molecular energies, including HOMO and LUMO energies, which are crucial for understanding the chemical behavior of these compounds . Additionally, the vibrational frequency analysis contributes to the understanding of the physical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research on tert-butyl carbamates focuses on their role in various synthetic and chemical reactions. For example, tert-butyl carbamates are used as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), an important drug in cancer treatment (Zhao et al., 2017). Their utility in the preparation of complex molecules is evident in studies like the development of an efficient process for the HIV protease inhibitor BMS-232632 (Xu et al., 2002).
Crystal Structure Analysis
The crystal structures of compounds including tert-butyl carbamates are of interest for understanding molecular interactions. For instance, the crystal structures of chlorodiacetylene and iododiacetylene derivatives reveal insights into hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Chemical Properties and Reactions
Understanding the chemical properties and reactions of tert-butyl carbamates is crucial for their application in synthesis. For example, the study of protonation sites and dissociation mechanisms of tert-butylcarbamates has implications for mass spectrometric assays in newborn screening (Spáčil et al., 2011). Additionally, tert-butyl carbamates' role in the mild and efficient one-pot Curtius rearrangement demonstrates their versatility in organic synthesis (Lebel & Leogane, 2005).
Application in Polymer Chemistry
tert-Butyl carbamates are also significant in the field of polymer chemistry. For instance, their role in synthesizing polymerizable antioxidants contributes to the development of materials with improved thermal stability (Pan et al., 1998).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl N-[(6-bromopyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISQFMNTXPDRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652156 | |
| Record name | tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887580-31-6 | |
| Record name | tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)



![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)

![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)
![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)
![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)
![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)


